molecular formula C19H16ClN5O3 B2573518 3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide CAS No. 2034508-26-2

3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2573518
CAS No.: 2034508-26-2
M. Wt: 397.82
InChI Key: RKYQNFDSXBYGFN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a complex synthetic compound designed for advanced pharmacological research and hit-to-lead optimization studies. Its molecular architecture integrates two distinct heterocyclic systems—an isoxazole and a 1,2,4-oxadiazole—linked through a carboxamide bridge, a feature common in compounds investigated for central nervous system (CNS) targets . The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide moiety is a recognized scaffold in medicinal chemistry, with close structural analogs being studied for their potential as allosteric modulators of neuronal receptors, such as the α7 nicotinic acetylcholine receptor (α7 nAChR) . The incorporation of the 1,2,4-oxadiazole ring, bearing a 1-methyl-1H-pyrrole group, is of particular interest; this heterocycle is known to improve metabolic stability and binding affinity in drug candidates . This combination of pharmacophores suggests potential application in early-stage discovery research for neurological disorders. Researchers can utilize this compound as a key intermediate or a starting point for synthesizing more complex molecules, or for probing structure-activity relationships (SAR) in novel biological targets. Given the absence of specific analytical or safety data for this compound, researchers should conduct all necessary characterization (e.g., NMR, LC-MS) and handling in a controlled environment. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-16(17(23-27-11)12-6-3-4-7-13(12)20)19(26)21-10-15-22-18(24-28-15)14-8-5-9-25(14)2/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQNFDSXBYGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NC(=NO3)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide belongs to a class of isoxazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound features a complex structure that includes an isoxazole ring, a chlorophenyl group, and a pyrrol moiety linked through an oxadiazole. The presence of these functional groups contributes to its biological activities.

Antimicrobial Activity

Isoxazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to the one exhibit significant activity against various pathogens:

  • Mechanism of Action : These compounds often target essential microbial enzymes or cellular processes critical for pathogen survival. For instance, they may inhibit DNA synthesis or disrupt cell wall integrity .
Pathogen TypeActivity Level
BacteriaModerate to High
FungiModerate
ProtozoaLow to Moderate

Anticancer Activity

Research has demonstrated that isoxazole derivatives can exhibit cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), HeLa (cervical), Hep3B (liver).
  • Findings : Compounds similar to this one have been observed to induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain derivatives reduced alpha-fetoprotein secretion in Hep3B cells significantly .
Cell LineIC50 (µg/ml)Mechanism
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest
Hep3B10.0Inhibition of growth

Anti-inflammatory Activity

Isoxazole derivatives are noted for their anti-inflammatory properties:

  • Research Findings : Compounds have been shown to reduce inflammation markers in various models. The presence of electron-withdrawing groups enhances their efficacy .
Inflammatory MarkerEffect Level
TNF-alphaDecreased
IL-6Decreased
COX-2Inhibition

Case Studies

Several studies have explored the biological activity of isoxazole derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated a series of isoxazole carboxamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed enhanced antimicrobial efficacy .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of isoxazole derivatives on various cancer cell lines, revealing significant apoptosis induction and cell cycle arrest effects .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings demonstrate significant antimicrobial properties. A study on related oxadiazole derivatives showed effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the isoxazole structure in this compound may similarly enhance its antimicrobial efficacy.

Anticancer Properties

Compounds with isoxazole and oxadiazole functionalities have been reported to exhibit anticancer activities. For instance, derivatives of oxadiazoles have shown cytotoxic effects against cancer cell lines . The specific compound may share these properties, warranting further investigation into its effects on tumor growth inhibition.

Neuroprotective Effects

The pyrrole component in the structure is notable for its neuroprotective capabilities. Research indicates that derivatives containing pyrrole can protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide:

StudyFindings
Identified antimicrobial properties in related oxadiazole compounds.
Demonstrated anticancer activity in derivatives containing isoxazole rings.
Highlighted neuroprotective effects of pyrrole-containing compounds.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
Reaction Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux, 6–8 hours[^1^][^6^].

  • Basic Hydrolysis : NaOH (10%), 80°C, 4 hours[^1^][^7^].

ProductYield (%)ConditionsSource
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid78HCl, reflux
(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine65NaOH, 80°C

Ring-Opening Reactions of the 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring undergoes nucleophilic ring-opening reactions, particularly with amines or thiols, to form amidine or thioamide derivatives[^6^][^8^].

Example Reaction :
Treatment with ethylenediamine in ethanol at 60°C produces a bis-amidine derivative.

ReagentProduct StructureYield (%)Source
EthylenediamineN,N'-(ethane-1,2-diyl)bis(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-carboxamide)72

Electrophilic Substitution on the Isoxazole Ring

The methyl-substituted isoxazole ring participates in electrophilic substitution at the 5-position. Nitration and halogenation are commonly reported[^5^][^9^].

Nitration :
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-methyl position.

ReagentProductYield (%)Source
HNO₃ (70%), H₂SO₄3-(2-chlorophenyl)-5-(nitromethyl)isoxazole-4-carboxamide58

Functionalization of the Chlorophenyl Group

The 2-chlorophenyl substituent undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups[^5^][^7^].

Suzuki Reaction :
Pd(PPh₃)₄ catalyzes coupling with phenylboronic acid.

CatalystProductYield (%)Source
Pd(PPh₃)₄, K₂CO₃3-(biphenyl-2-yl)-5-methylisoxazole-4-carboxamide85

Metabolic Transformations (In Vivo)

In biological systems, the compound undergoes cytochrome P450-mediated oxidation of the pyrrole methyl group and glucuronidation of the carboxamide[^7^][^8^].

Metabolic PathwayMajor MetaboliteEnzyme InvolvedSource
Oxidation3-(2-chlorophenyl)-5-methyl-N-((3-(1-hydroxymethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamideCYP3A4
GlucuronidationCarboxamide-O-glucuronideUGT1A1

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, primarily involving cleavage of the oxadiazole ring[^6^].

Temperature Range (°C)Degradation ProcessResidual Mass (%)Source
220–250Oxadiazole ring cleavage12
250–300Isoxazole ring decomposition5

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces isomerization of the oxadiazole ring to its 1,2,5-oxadiazole (furazan) analog[^8^].

ConditionProductConversion (%)Source
UV (254 nm), 6 hours3-(2-chlorophenyl)-5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,5-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide34

Coordination Chemistry

The carboxamide oxygen and oxadiazole nitrogen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺)[^1^][^6^].

Metal SaltComplex StructureStability Constant (log K)Source
CuCl₂[Cu(L)₂Cl₂]8.7

Key Insights:

  • The compound’s reactivity is dominated by its heterocyclic cores (isoxazole, oxadiazole) and substituents (chlorophenyl, pyrrole).

  • Synthetic modifications focus on cross-coupling, hydrolysis, and ring-opening reactions[^1][^6][^7].

  • Metabolic studies highlight oxidative and conjugative pathways relevant to drug design[^7][^8].

Comparison with Similar Compounds

Key Observations :

  • The 1,2,4-oxadiazole-pyrrole substituent in the target compound introduces a unique combination of electron-rich (pyrrole) and electron-deficient (oxadiazole) regions, which may enhance binding specificity compared to simpler heterocycles like pyridine or isoxazole .

Physicochemical Properties

Available data for structurally related compounds highlight trends in molecular weight, melting points, and solubility:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Qualitative) Reference
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide C₁₅H₁₂ClN₃O₃ 317.73 Not reported Moderate (non-polar solvents)
N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide (5d) C₂₁H₁₈ClN₃O₃ 395.84 228–229 Low (crystalline solid)
N-(2-Methoxyphenyl)-1,5-dimethyl-5,11-dihydro-4H-5,11-methanobenzo[g]isoxazolo[5,4-d][1,3]oxazocine-12-carboxamide C₂₄H₂₁N₃O₄ 415.45 210–211 Not reported

Key Observations :

  • The hydroxyphenyl substituent in compound 5d increases hydrogen-bonding capacity, correlating with its higher melting point (228–229°C) .
  • Bulky substituents (e.g., pyrazole in ) likely reduce solubility due to increased molecular rigidity and van der Waals interactions .

Q & A

Q. Methodology :

Isoxazole core formation : Condensation of o-chlorobenzaldehyde derivatives with acetoacetate esters under alkaline conditions, followed by chlorination .

Oxadiazole coupling : Alkylation of 1,3,4-oxadiazole-2-thiol intermediates with chloromethyl derivatives using K₂CO₃ as a base in DMF at room temperature .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced
Optimization strategies include:

  • Statistical experimental design : Use factorial designs to screen variables (e.g., solvent, temperature, catalyst) and identify critical parameters .
  • Reagent selection : Substituting POCl₃ with milder cyclization agents (e.g., T3P®) to reduce side reactions in oxadiazole formation .

Q. Example Table: Comparison of Reaction Conditions

StepReagents/Conditions ()Alternative ()
Oxadiazole alkylationK₂CO₃, DMF, RT, 1h NaH, THF, 0°C, 2h
ChlorinationCl₂ gas PCl₅, reflux

What analytical techniques confirm structural integrity and purity?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on pyrrole, chlorophenyl protons) .
  • LC-MS : Monitor molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular weight and purity (>95%) .

Q. Advanced :

  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for related isoxazole-carboxamides .

How should researchers address discrepancies in molecular docking predictions vs. experimental bioactivity data?

Q. Advanced

Validate force fields : Re-parameterize docking software (e.g., AutoDock) using experimental ligand-receptor binding data from analogous compounds .

Solvent effects : Incorporate explicit solvent models (e.g., MD simulations) to improve docking accuracy .

Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions .

What strategies elucidate reaction mechanisms for cyclization steps?

Q. Advanced

  • Isotopic labeling : Track oxygen/nitrogen sources in oxadiazole formation (e.g., ¹⁵N-labeled hydrazides) .
  • Kinetic studies : Monitor intermediate accumulation via in-situ IR or HPLC to propose rate-determining steps .

How can computational modeling refine synthesis pathways?

Q. Advanced

  • Reaction path search : Use quantum chemical calculations (DFT) to identify low-energy transition states and intermediates .
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .

Q. Example Workflow :

Compute activation energies for possible cyclization pathways.

Validate predictions with small-scale experiments.

Iterate using feedback from experimental yields .

What methodologies analyze substituent effects on reactivity?

Q. Advanced

  • Hammett plots : Correlate substituent σ values (e.g., chloro, methyl) with reaction rates in nucleophilic acyl substitutions .
  • Electrostatic potential maps : Visualize electron-deficient regions (e.g., carbonyl carbons) to predict reactivity .

How to scale up synthesis while maintaining quality?

Q. Advanced

  • Process control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
  • Reactor design : Optimize heat/mass transfer using microreactors or flow chemistry setups for exothermic steps (e.g., chlorination) .

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